molecular formula C22H20N6O3 B2917447 1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 941910-25-4

1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2917447
M. Wt: 416.441
InChI Key: NSDSRAVTZIZZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of MRS7354 consists of a purine derivative core, with three methyl groups attached at the 1, 3, and 5 positions. An 8-(4-phenylmethoxyphenyl) group is also attached.


Chemical Reactions Analysis

Triazole compounds, such as MRS7354, are known for their versatility in chemical reactions. They can bind with a variety of enzymes and receptors in biological systems, showing a wide range of biological activities .

Scientific Research Applications

Triazole Derivatives: A Foundation for Novel Therapeutics

Chemical and Biological Diversity

Triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, are noted for their vast chemical diversity and biological activities. These compounds have been explored for their potential in addressing a multitude of health conditions, ranging from infectious diseases to chronic conditions such as cancer. Their structural variability allows for the synthesis of novel entities with enhanced pharmacological profiles (Ferreira et al., 2013).

Synthetic Approaches

The synthesis of triazole derivatives, including those similar to 1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione, has been a focal point of research, aiming at developing compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. Various synthetic routes have been explored to enhance the biological activity and solubility of these compounds, thus broadening their therapeutic applicability (Kaushik et al., 2019).

Anticancer Potential

The anticancer potential of triazole derivatives is of particular interest, with research indicating that these compounds may offer novel mechanisms of action against various cancer cell lines. The design of triazole-containing hybrids has shown promise in overcoming drug resistance, a significant hurdle in cancer treatment, thereby presenting a pathway for the development of new cancer therapeutics (Xu, Zhao, & Liu, 2019).

Corrosion Inhibition

Beyond pharmacological applications, triazole derivatives also exhibit potential as corrosion inhibitors for various metals, highlighting their versatility and the broad scope of their industrial applications. This has implications for extending the life and enhancing the durability of metal components in various sectors (Hrimla et al., 2021).

properties

IUPAC Name

1,3,5-trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-25-17-19(26(2)22(30)27(3)20(17)29)28-18(23-24-21(25)28)15-9-11-16(12-10-15)31-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDSRAVTZIZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16801877

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